molecular formula C12H14O B14414491 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene CAS No. 83374-41-8

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene

Cat. No.: B14414491
CAS No.: 83374-41-8
M. Wt: 174.24 g/mol
InChI Key: OWXNYLMFVVNADO-UHFFFAOYSA-N
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Description

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C12H14O It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the para position relative to a penta-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-bromobenzene with penta-1,3-dien-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the penta-1,3-dien-1-yl group to a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the penta-1,3-dien-1-yl group can undergo conjugation with other π-systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-Methoxy-4-(1-propenyl)benzene:

    1-Methoxy-4-methylbenzene:

Uniqueness: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

83374-41-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-methoxy-4-penta-1,3-dienylbenzene

InChI

InChI=1S/C12H14O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3-10H,1-2H3

InChI Key

OWXNYLMFVVNADO-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC1=CC=C(C=C1)OC

Origin of Product

United States

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